3-(Sec-butoxy)-N-methylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(Sec-butoxy)-N-methylaniline” would be characterized by the presence of an aniline group, a methoxy group, and a sec-butoxy group . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
Ethers, like the sec-butoxy group in this compound, can undergo cleavage reactions in the presence of strong acids . Anilines can participate in a variety of reactions, including electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Sec-butoxy)-N-methylaniline” would be influenced by its functional groups . For example, the presence of the ether and aniline groups could impact its polarity, solubility, and reactivity.Scientific Research Applications
Electrocatalysis in Carbon Dioxide Reduction
3-(Sec-butoxy)-N-methylaniline derivatives have been explored for their potential in carbon dioxide reduction electrocatalysis . The sec-butoxy group has been shown to influence the catalytic behavior, potentially due to its ability to prevent alkoxy oxygen from blocking active sites, thus enhancing CO2 reduction activity .
Green Solvents and Gasoline Components
Research into bio-based solvents has led to the synthesis of compounds like 3-(Sec-butoxy)-N-methylaniline for use as green solvents and gasoline components . These compounds offer an environmentally friendly alternative with excellent physical properties and blending characteristics for gasoline .
Analytical Chemistry: Ether Synthesis
In analytical chemistry, 3-(Sec-butoxy)-N-methylaniline can be involved in reactions like the Williamson Ether Synthesis , where it may act as a precursor or intermediate. This synthesis is crucial for forming ethers, which are significant in various analytical procedures .
Pharmacology: Protease Inhibition
The structure of 3-(Sec-butoxy)-N-methylaniline can be modified to create protease inhibitors. For instance, derivatives have been synthesized to target the serine protease of Chlamydia trachomatis, indicating potential applications in developing new anti-chlamydial therapies .
Environmental Science: Sustainable Practices
The compound’s potential use in creating bio-based solvents aligns with sustainable practices in environmental science. It could contribute to reducing reliance on fossil fuels and lowering the environmental impact of industrial processes .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo reactions such as electrophilic aromatic substitution . In these reactions, a strong Lewis acid coordinates to a lone pair on a halogen, making the halogen a better leaving group .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways . For instance, they can affect the sterol biosynthetic pathway, purine salvage pathway, glycolysis, GPI biosynthesis, hypusine, and polyamine biosynthesis .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
For instance, they can cause changes in enzyme activity, influence cell signaling pathways, and affect gene expression .
Action Environment
The action, efficacy, and stability of 3-(Sec-butoxy)-N-methylaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . For example, certain reactions involving similar compounds are known to take place at moderate temperatures .
Future Directions
properties
IUPAC Name |
3-butan-2-yloxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-9(2)13-11-7-5-6-10(8-11)12-3/h5-9,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBXQFUTDVLWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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